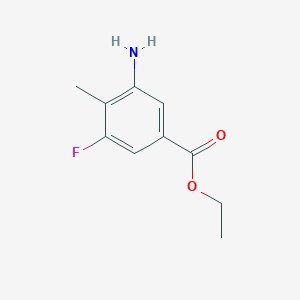

Ethyl 3-amino-5-fluoro-4-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-5-fluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVYXIRWFLXDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)F)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680697 | |

| Record name | Ethyl 3-amino-5-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-47-3 | |

| Record name | Ethyl 3-amino-5-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Analog Synthesis from Ethyl 3 Amino 5 Fluoro 4 Methylbenzoate

Synthesis of Amide and Urea (B33335) Derivatives

The primary amino group of Ethyl 3-amino-5-fluoro-4-methylbenzoate is a key handle for derivatization, readily undergoing acylation and reaction with isocyanates to form amide and urea linkages, respectively. These functional groups are prevalent in pharmacologically active molecules due to their ability to form stable hydrogen bonds with biological targets. nih.gov

Amide Synthesis: Amides are typically synthesized by reacting the amino group with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. Alternatively, direct coupling of the amine with a carboxylic acid can be achieved using standard peptide coupling reagents (e.g., DCC, EDC, HATU).

Reaction Scheme:

this compound + R-COCl → Ethyl 3-(acylamino)-5-fluoro-4-methylbenzoate + HCl

this compound + Carboxylic Acid (R-COOH) + Coupling Agent → Ethyl 3-(acylamino)-5-fluoro-4-methylbenzoate

Urea Synthesis: Urea derivatives are accessible through the reaction of the amino group with an isocyanate. This reaction is typically high-yielding and proceeds without the need for a catalyst. Another approach involves reacting the amine with a phosgene (B1210022) equivalent like N,N'-carbonyldiimidazole (CDI) to first form a carbamoyl-imidazole intermediate, which then reacts with another amine to yield an unsymmetrical urea. nih.gov

Reaction Scheme:

this compound + R-N=C=O → Ethyl 3-(3-alkyl/arylureido)-5-fluoro-4-methylbenzoate

The synthesis of these derivatives allows for the systematic exploration of chemical space around the core benzoate (B1203000) structure, enabling the fine-tuning of physicochemical properties.

Development of Heterocyclic Scaffolds Incorporating the Benzoate Core

The aniline-like nature of this compound makes it an excellent precursor for the construction of various heterocyclic systems, which are foundational scaffolds in drug discovery.

Quinoline (B57606) Synthesis: Several classic named reactions can be adapted to synthesize quinolines from this substituted aniline (B41778). rsc.org

Gould-Jacobs Reaction: This method involves the reaction of the aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent saponification/decarboxylation if desired. This pathway would lead to a 4-hydroxyquinoline (B1666331) derivative, incorporating the original benzoate ring. rsc.org

Doebner-von Miller Reaction: This reaction uses α,β-unsaturated aldehydes or ketones, generated in situ from glycerol (B35011) or other precursors, which react with the aniline in the presence of a strong acid and an oxidizing agent to form the quinoline ring. rsc.orgpharmaguideline.com

Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. rsc.orgpharmaguideline.com While the starting benzoate is not an ortho-amino ketone, it could be chemically modified to become a suitable substrate.

Synthesis of Quinoline-3-carboxylates: One-pot syntheses have been developed reacting anilines with compounds like ethyl propiolate in the presence of a catalyst, such as rhodium acetate, to directly yield quinoline-3-carboxylate derivatives. google.com Applying this to this compound would result in a complex, poly-substituted quinoline system.

Indole (B1671886) Synthesis: While less direct than quinoline synthesis from this specific precursor, indole scaffolds can be generated through multi-step sequences. For example, the amino group could be modified to participate in Fischer, Bischler, or other indole syntheses after appropriate functionalization of the ortho position. Hydrazinolysis of the ester to form a carbohydrazide, followed by reaction with aldehydes or ketones, is another route to building heterocyclic systems. nih.gov

Beyond simple bicyclic heterocycles, the benzoate core can be integrated into more complex, fused polycyclic systems. For instance, the synthesis of benzodiazepines or quinazolinones often involves substituted anthranilic acid derivatives. researchgate.netmdpi.com this compound can be envisioned as a precursor to these structures through further functionalization. For example, acylation of the amino group with 2-nitrobenzoyl chloride, followed by reduction of the nitro group and subsequent cyclization, could yield a 1,4-benzodiazepine (B1214927) scaffold. mdpi.com Such fused systems are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple biological targets. researchgate.net

Modification of the Ester Group and Aromatic Substitution Patterns

Ester Group Modification: The ethyl ester is a versatile functional group that can be readily modified.

Hydrolysis: Basic or acidic hydrolysis converts the ester to the corresponding carboxylic acid (3-amino-5-fluoro-4-methylbenzoic acid). This acid can then be coupled with various amines to form a new series of amide derivatives, greatly expanding the structural diversity. researchgate.net

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can swap the ethyl group for other alkyl or aryl groups, which can modulate properties like solubility and metabolic stability. nih.gov

Reduction: The ester can be reduced to a primary alcohol (3-amino-5-fluoro-4-methyl)phenyl)methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation: Direct conversion to amides can be achieved by heating with an amine, although this is often less efficient than the hydrolysis-coupling sequence.

Aromatic Substitution: Further substitution on the aromatic ring is governed by the directing effects of the existing groups. The powerful activating and ortho-, para-directing effect of the amino group is the dominant influence. The fluorine and methyl groups also act as ortho-, para-directors. youtube.com

Electrophilic Aromatic Substitution: Given the positions of the current substituents, the C2 and C6 positions are the most likely sites for electrophilic attack (e.g., halogenation, nitration, sulfonation). The C6 position is sterically less hindered. Nitration, for instance, would likely yield Ethyl 3-amino-5-fluoro-4-methyl-2-nitrobenzoate and/or Ethyl 3-amino-5-fluoro-4-methyl-6-nitrobenzoate. The resulting nitro group can then be reduced to an amino group, providing a handle for further derivatization.

Exploration of Fluorine Position Isomers and Their Reactivity Profiles

The specific placement of the fluorine atom at the 5-position significantly influences the electronic properties and reactivity of the molecule. The study of positional isomers is a common strategy in medicinal chemistry to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

| Isomer Name | CAS Number | Key Structural Difference |

| This compound | 713-47-3 | Fluorine is meta to the amino group and ortho to the ester. |

| Ethyl 4-amino-2-fluoro-3-methylbenzoate | 194804-83-6 | Fluorine is ortho to the amino group. |

| Ethyl 2-amino-5-fluoro-3-methylbenzoate | 939993-44-9 | Fluorine is para to the amino group. |

| Ethyl 2-amino-3-fluoro-5-methylbenzoate | 1179163-04-2 | Fluorine is ortho to the amino group. |

Reactivity Differences: The reactivity of these isomers in the aforementioned derivatization reactions would differ based on electronic and steric effects.

Nucleophilicity of the Amino Group: Fluorine is an electron-withdrawing group. Its proximity to the amino group (ortho or meta) will decrease the basicity and nucleophilicity of the nitrogen atom compared to a non-fluorinated analog. An ortho-fluoro substituent (as in Ethyl 4-amino-2-fluoro-3-methylbenzoate) would exert the strongest inductive effect and may also form an intramolecular hydrogen bond, further reducing the amine's reactivity.

Electrophilic Aromatic Substitution: The position of the fluorine atom alters the regioselectivity of further substitutions. When fluorine is para to the amino group, it reinforces the directing effect towards the same positions. When ortho, it can sterically hinder attack at the adjacent carbon.

Ester Reactivity: The electronic effect of the fluorine on the ester group's reactivity (e.g., towards hydrolysis) is generally less pronounced than its effect on the amino group, but its position relative to the carboxylate will have a measurable impact.

Structure-Reactivity Relationship Studies of Novel Derivatives

Structure-Reactivity Relationship (SRR) and Structure-Activity Relationship (SAR) studies are crucial for optimizing the properties of a lead compound. For derivatives of this compound, these studies would involve synthesizing a library of analogs and evaluating how systematic changes affect a desired outcome, be it chemical reactivity or biological activity. nih.gov

Key Areas for SRR/SAR Exploration:

Amide/Urea Chain (R-group): The nature of the 'R' group in the amide and urea derivatives (Section 4.1) can be varied (e.g., alkyl vs. aryl, cyclic vs. acyclic, substituted vs. unsubstituted) to probe steric and electronic requirements for a given interaction.

Heterocyclic Core: Comparing the activity of different heterocyclic scaffolds (e.g., quinolines vs. indoles vs. benzodiazepines) built from the initial benzoate reveals which core structures are most promising.

Ester Modification: Converting the ester to an acid or various amides (Section 4.3) can drastically alter properties like solubility, cell permeability, and metabolic stability. This is a key step in transforming a synthetic intermediate into a potential drug candidate.

Substitution Pattern: The effect of the fluorine atom's position (Section 4.4) and the introduction of new substituents on the aromatic ring (Section 4.3) are systematically studied to map the "active" and "inactive" regions of the molecule.

By methodically applying these derivatization strategies and analyzing the resulting structure-reactivity relationships, the chemical and pharmacological potential of this compound can be fully explored and exploited.

Computational and Theoretical Investigations of Ethyl 3 Amino 5 Fluoro 4 Methylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net These calculations can predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics, by approximating the solutions to the Schrödinger equation. For a molecule like Ethyl 3-amino-5-fluoro-4-methylbenzoate, DFT would be the method of choice to build a comprehensive theoretical profile. Typically, a functional like B3LYP combined with a basis set such as 6-311++G(d,p) is employed for accurate predictions of molecular properties. nih.govresearchgate.net

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles of its most stable conformation.

Conformational analysis is crucial for flexible molecules, such as this one with its rotatable ethyl ester group. By performing a potential energy surface (PES) scan, researchers can identify different local energy minima (stable conformers) and the transition states that separate them. For instance, the rotation around the C-O bond of the ester group would be systematically varied to map out the energy landscape and identify the most stable spatial arrangement of the ethyl group relative to the benzene ring. While specific optimized parameters for this compound are not published, a DFT study on a similar molecule, ethyl 4-aminobenzoate (B8803810), provides an example of the typical geometric parameters that would be determined. nih.gov

Illustrative Data: Calculated Geometric Parameters for an Analogous Aminobenzoate This table presents theoretically calculated geometric parameters for a related compound to illustrate the type of data obtained from geometry optimization. Data is not for this compound.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N (amino) | ~1.38 Å | |

| C=O (ester) | ~1.22 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| O=C-O (ester) | ~124° | |

| Dihedral Angle | C-C-C-O (ester group) | ~180° (for planar conformer) |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. materialsciencejournal.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For this compound, the electron-donating amino group and the π-system of the benzene ring would likely contribute significantly to the HOMO, while the electron-withdrawing ester group and the aromatic ring would contribute to the LUMO.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net These descriptors provide quantitative measures of a molecule's stability and reactivity.

Illustrative Data: FMO Energies and Reactivity Descriptors This table shows representative values for FMO analysis based on DFT calculations of similar aromatic compounds. Data is not specific to this compound.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -5.0 to -6.5 |

| LUMO Energy | ELUMO | - | -1.0 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 4.5 |

| Chemical Potential | μ | (EHOMO+ELUMO)/2 | -3.0 to -4.5 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 1.75 to 2.25 |

| Electrophilicity Index | ω | μ²/2η | 2.0 to 5.0 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the ester group and the fluorine atom, indicating these as sites for electrophilic interaction. The hydrogen atoms of the amino group would likely show a positive potential (blue), making them potential sites for hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) to empty (acceptor) orbitals. nih.govresearchgate.net This analysis helps to quantify the stability arising from these interactions.

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts are typically calculated for the molecule in a vacuum and in a solvent (using a continuum model like PCM) and are compared against an internal standard like Tetramethylsilane (TMS).

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations predict the positions of absorption bands in the Infrared (IR) spectrum. materialsciencejournal.org The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the DFT calculations. This allows for a detailed assignment of the vibrational modes of the molecule, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-F stretch.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. materialsciencejournal.orgresearchgate.net This analysis can predict the electronic transitions (e.g., π → π* or n → π*) that are responsible for the molecule's absorption of light in the ultraviolet and visible regions.

Time-Dependent DFT (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. This analysis provides insights into a compound's absorption and emission properties, which are crucial for applications in materials science and photochemistry. A TD-DFT study of this compound would theoretically involve calculating the vertical excitation energies, oscillator strengths, and corresponding electronic transitions (e.g., HOMO to LUMO). These calculations would help in predicting the UV-Vis absorption spectrum of the molecule.

Hypothetical Data Table for TD-DFT Analysis:

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is illustrative of the data that would be generated from a TD-DFT analysis. No such data has been found for this compound.

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions play a critical role in determining the supramolecular architecture, crystal packing, and biological activity of molecules. The analysis of these weak interactions is essential for understanding the physical and chemical properties of this compound.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions in real space. Based on the electron density and its gradient, RDG analysis can identify and differentiate between various types of interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. For this compound, this analysis would reveal the nature and strength of intramolecular and intermolecular interactions, providing a deeper understanding of its conformational preferences and crystal packing.

Hypothetical Data Table for Hirshfeld Surface Analysis:

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | Data Not Available |

| O···H/H···O | Data Not Available |

| F···H/H···F | Data Not Available |

| C···H/H···C | Data Not Available |

| Other | Data Not Available |

This table illustrates the type of data obtained from Hirshfeld analysis. Specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to investigate its conformational flexibility in different solvent environments. This would involve analyzing the torsional angles of the ethyl ester and amino groups to identify the most stable conformers. Furthermore, MD simulations can elucidate the nature of solute-solvent interactions by calculating properties such as radial distribution functions, providing a molecular-level understanding of solvation effects.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable tools for investigating the mechanisms of chemical reactions. For reactions involving this compound, density functional theory (DFT) calculations could be used to map out the potential energy surface. This would involve locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies, one can predict the feasibility and kinetics of different reaction pathways. Such studies are fundamental for optimizing synthetic routes and understanding the reactivity of the molecule.

Exploration of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO response of organic molecules. For this compound, a computational study would involve calculating key NLO parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The presence of electron-donating (amino) and electron-withdrawing (fluoro and ester) groups on the aromatic ring suggests that this molecule might exhibit interesting NLO properties, but specific computational data is currently lacking in the literature.

Hypothetical Data Table for NLO Properties:

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Data Not Available |

| Polarizability (α) | Data Not Available |

| First Hyperpolarizability (β) | Data Not Available |

This table is a template for presenting NLO data. No published computational results were found for this compound.

Potential Applications in Synthetic Chemistry and Materials Science

Role as a Versatile Synthetic Building Block for Complex Organic Targets

The structure of Ethyl 3-amino-5-fluoro-4-methylbenzoate is particularly well-suited for its use as a scaffold in the construction of complex organic molecules. In medicinal chemistry, for instance, the analogous compound, methyl 3-amino-4-methylbenzoate, is a key intermediate in the synthesis of tyrosine kinase inhibitors like imatinib (B729) and nilotinib. google.com The presence of the fluorine atom in this compound can offer advantages in drug design, as fluorine substitution is a well-known strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. acs.org

The amino group can be readily transformed into a variety of other functionalities, allowing for the assembly of intricate molecular architectures. For example, it can be diazotized and subsequently replaced with other groups, or it can participate in condensation reactions to form heterocyclic systems. One notable example is the synthesis of benzodiazepinone derivatives, where an amino ester undergoes cyclization to form the core structure. mdpi.com While this example uses a different amino ester, the principle can be extended to this compound to generate novel fluorinated heterocyclic compounds with potential biological activities.

The strategic positioning of the substituents also allows for regioselective reactions, providing a high degree of control in the synthesis of complex target molecules. This makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery and agrochemical research.

Precursor for Novel Organic Reagents and Catalysts

The reactive nature of this compound allows for its conversion into a range of novel organic reagents and catalysts. The amino group can be modified to create ligands for transition metal catalysts. For instance, Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are known to form stable complexes with various metals, which can then be utilized in a wide array of catalytic transformations. researchgate.net The introduction of a fluorine atom can modulate the electronic properties of the resulting ligand and, consequently, the reactivity and selectivity of the metal complex.

Furthermore, the aromatic ring can be functionalized to introduce other catalytically active moieties. While direct examples involving this compound are not yet prevalent in the literature, the fundamental reactivity of the molecule suggests its potential in this area.

Incorporation into Functional Materials

The unique combination of functional groups in this compound makes it an attractive candidate for incorporation into various functional materials, including polymers and optoelectronic materials.

The amino group of this compound provides a reactive site for polymerization reactions. It can be used as a monomer in the synthesis of polyamides and polyimides. The incorporation of the fluoro and methyl groups into the polymer backbone can significantly influence the properties of the resulting material. Fluorinated polymers are known for their enhanced thermal stability, chemical resistance, and low dielectric constants.

While specific research on the polymerization of this compound is limited, the synthesis of polyamides from related amino esters is a well-established process. The general approach involves the reaction of the amino group with a diacyl chloride or a dicarboxylic acid. The resulting fluorinated polyamides would be expected to exhibit improved properties compared to their non-fluorinated counterparts.

The field of nonlinear optics (NLO) is constantly seeking new organic materials with large second- and third-order NLO responses for applications in optical communications, data storage, and optical computing. The design of molecules with strong donor-pi-acceptor (D-π-A) motifs is a key strategy in developing such materials.

This compound, with its electron-donating amino group and the potential to be coupled with electron-accepting moieties, serves as an excellent precursor for NLO-active chromophores. The fluorine atom can enhance the NLO properties by increasing the hyperpolarizability of the molecule. researchgate.netbohrium.comnih.gov

Research on related anilines and their derivatives has shown that they can be converted into azo dyes and other chromophores with significant NLO activity. researchgate.netbohrium.com For example, theoretical studies on zwitterionic dyes derived from substituted anilines have demonstrated their potential for high NLO responses. bohrium.com The synthesis of such dyes often involves the diazotization of an aniline (B41778) derivative followed by coupling with a suitable partner. This compound is an ideal candidate for this reaction, potentially leading to novel NLO materials with tailored properties.

| Property | Value/Observation | Significance |

| Nonlinear Refractive Index (NRI) | Varies with laser power and beam wavefront | Potential for all-optical switching applications |

| Third-Order NLO Susceptibility (χ(3)) | Can be enhanced by extending π-conjugation | Crucial for high-performance NLO materials |

| First Hyperpolarizability (β) | Increased by electron-donating and -accepting groups | Key parameter for second-order NLO effects |

Interactive Data Table: Key Parameters for NLO Materials

The amino group in this compound is a chromophoric functional group that can be readily converted into an azo group (-N=N-) through diazotization and coupling reactions. This reaction forms the basis for the synthesis of a vast array of azo dyes, which are widely used as colorants in various industries.

The specific color of the resulting azo dye can be tuned by carefully selecting the coupling partner and by the substituents present on the aromatic rings. The fluoro and methyl groups on the this compound moiety would influence the electronic absorption spectrum and thus the color of the dye. While direct synthesis of dyes from this specific compound is not extensively reported, the general principles of azo dye chemistry suggest its high potential in creating novel colorants with potentially enhanced properties such as lightfastness and thermal stability, which are often improved by the presence of fluorine. nih.gov

Applications in Analytical Chemistry Method Development (e.g., as a standard or reagent)

In analytical chemistry, well-characterized and high-purity compounds are essential for method development and validation. This compound can serve as a valuable reference standard in the analysis of related compounds, particularly in the pharmaceutical and agrochemical industries where fluorinated molecules are common. nih.govbebpa.org

Its distinct structure and predictable chromatographic behavior would make it a useful marker in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Furthermore, its derivatives could be used to develop new analytical methods for the detection and quantification of trace amounts of related substances. While not yet a widely established standard, its availability and well-defined chemical properties make it a strong candidate for such applications.

Future Research Directions and Outlook

Exploration of Unconventional Synthetic Methodologies

While traditional multi-step syntheses for substituted aromatics are established, future research should focus on more efficient and novel methodologies for preparing Ethyl 3-amino-5-fluoro-4-methylbenzoate. The development of unconventional methods could offer improvements in yield, selectivity, and process sustainability.

Key areas for exploration include:

Late-Stage C-H Functionalization: Directly introducing the amino, fluoro, or methyl groups onto a pre-existing benzoate (B1203000) scaffold via C-H activation would represent a significant step-up in synthetic efficiency, reducing the number of steps required.

Photocatalytic and Electrochemical Approaches: These methods are gaining traction for their mild reaction conditions and high selectivity. numberanalytics.com Investigating light- or electricity-driven reactions for the key bond-forming steps could lead to greener and more controlled synthetic processes. numberanalytics.com

Flow Chemistry Synthesis: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, which can improve yields and safety, particularly for potentially energetic nitration/reduction or fluorination steps.

| Methodology | Potential Advantage | Research Focus |

|---|---|---|

| Late-Stage C-H Functionalization | Increased atom economy, reduced step count | Development of selective catalysts for direct C-H amination or fluorination. |

| Photocatalysis/Electrochemistry | Mild conditions, high selectivity, reduced reagent use | Screening photocatalysts and electrode materials for optimal performance. numberanalytics.com |

| Continuous Flow Synthesis | Enhanced safety, scalability, and reproducibility | Optimization of reactor design and reaction conditions for multi-step sequences. |

Advanced Functionalization of the Aromatic Ring and Side Chains

The existing functional groups on this compound provide multiple handles for subsequent chemical modifications. Future work should systematically explore the reactivity of each site to generate a library of novel derivatives.

Amino Group Derivatization: The amino group can be readily converted into a wide array of other functionalities, such as amides, sulfonamides, or diazonium salts. The latter are particularly useful intermediates for introducing other groups (e.g., hydroxyl, cyano, or additional halogens) onto the aromatic ring.

Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. This allows for the attachment of larger and more complex molecular fragments.

Methyl Group Functionalization: The benzylic methyl group could be a target for radical-mediated halogenation or oxidation to an aldehyde or carboxylic acid, opening up another avenue for derivatization.

Aromatic Ring Substitution: Despite being heavily substituted, there may be opportunities for further electrophilic or nucleophilic aromatic substitution, guided by the directing effects of the existing groups.

| Functional Group | Reaction Type | Potential New Functional Group | Application |

|---|---|---|---|

| Amino (-NH2) | Diazotization-Substitution | -OH, -CN, -Br, -I | Precursor for diverse derivatives. |

| Ethyl Ester (-COOEt) | Hydrolysis & Amidation | -COOH, -CONH-R | Linkage to polymers or biological molecules. |

| Methyl (-CH3) | Radical Halogenation | -CH2Br | Site for further nucleophilic substitution. |

| Aromatic Ring | Electrophilic Substitution | -NO2, -SO3H | Modifying electronic properties. |

High-Throughput Screening for Novel Chemical Reactivity

High-throughput screening (HTS) is a powerful methodology for accelerating discovery by testing a large number of reactions simultaneously. nih.govnih.gov Applying HTS to this compound could rapidly identify novel transformations and catalytic processes.

The process would involve setting up arrays of reactions where the substrate is exposed to a wide variety of reactants, catalysts, and conditions in miniaturized formats (e.g., 384- or 1536-well plates). nih.gov Automated analysis would then identify "hits"—reactions that have successfully modified the starting material. This approach is not limited to finding new reactions but can also be used to optimize conditions for known transformations with unprecedented speed. This strategy can accelerate the discovery of new chemical scaffolds for various applications, including drug discovery. nih.gov

Deeper Integration of Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental work can provide deep insights into the reactivity and properties of this compound.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict key properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. This information can guide experimental work by predicting the most likely sites for electrophilic or nucleophilic attack and forecasting the outcomes of proposed reactions.

Mechanistic Studies: When a new reaction is discovered, computational modeling can be used to elucidate the reaction mechanism, identify transition states, and explain observed selectivities.

Spectroscopic Correlation: Computational predictions of spectroscopic data (e.g., NMR, IR) can be correlated with experimental data to confirm the structures of new derivatives. The crystal structures of similar fluorinated benzoates have been studied, providing a basis for such comparative analyses. nih.gov

Development of Sustainable Synthesis Strategies

Future research must prioritize the development of environmentally benign synthetic routes, aligning with the principles of green chemistry. man.ac.uk

Key sustainability goals include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. man.ac.uk

Catalyst Development: Focusing on the use of non-toxic, earth-abundant metal catalysts or organocatalysts. Developing recyclable catalysts would further enhance the sustainability of the process.

Energy Efficiency: Employing energy-efficient technologies like photocatalysis or microwave-assisted synthesis can significantly reduce the carbon footprint of synthetic procedures. numberanalytics.com

Investigation into Emerging Non-Biological Material Applications

The unique electronic properties conferred by the fluorine atom suggest that this compound could be a valuable building block for advanced materials. numberanalytics.com Fluorinated aromatic compounds are known to be useful in creating materials with enhanced thermal stability and chemical resistance. numberanalytics.comresearchgate.net

Potential applications to be investigated:

Fluoropolymers: This compound could serve as a functional monomer for the synthesis of novel fluoropolymers. man.ac.uk Such polymers might exhibit desirable properties like high thermal stability, chemical inertness, and specific optical properties. numberanalytics.com

Organic Electronics: The electron-withdrawing nature of fluorine makes fluorinated aromatics suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. numberanalytics.com Derivatives of this compound could be explored as components of charge-transport layers or as emissive materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid derivative could be used as an organic linker to construct fluorinated MOFs (F-MOFs). rsc.org The presence of fluorine can enhance the stability and hydrophobicity of MOFs and can increase their affinity for gases like CO2, making them promising for gas separation and storage applications. rsc.org

| Material Class | Role of the Compound | Potential Properties and Applications |

|---|---|---|

| Fluoropolymers | Functional Monomer | High thermal stability, chemical resistance; specialty coatings and films. man.ac.uknumberanalytics.com |

| Organic Electronics (e.g., OLEDs) | Building Block for Organic Semiconductors | Enhanced electron transport, color tuning; displays and solid-state lighting. numberanalytics.com |

| Metal-Organic Frameworks (F-MOFs) | Fluorinated Organic Linker | Increased stability, hydrophobicity; CO2 capture and gas separation. rsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 4-amino-3,5-difluorobenzoate |

| 4-amino-3,5-difluorobenzonitrile |

| 4-bromo-2,6-difluoroaniline |

| 4-amino-3,5-difluorobenzoic acid |

| Ethyl 4-aminobenzoate (B8803810) (Benzocaine) |

| Polytetrafluoroethylene (PTFE) |

| 5-fluorouracil |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3-amino-5-fluoro-4-methylbenzoate, and how can intermediates be characterized?

- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, a related ethyl benzoate derivative (Ethyl 3-amino-4-(phenyl amino) benzoate) was synthesized via refluxing intermediates in DMF, followed by purification via ethyl acetate extraction and Na₂SO₄ drying .

- Characterization : Use NMR (¹H, ¹³C), FT-IR, and mass spectrometry (MS) to confirm structural integrity. highlights the use of ¹HNMR (300 MHz, CDCl₃) to analyze aromatic protons and ester groups, while FT-IR identifies functional groups like C=O (stretching ~1700 cm⁻¹) .

Q. How can solubility and stability be assessed for this compound under varying experimental conditions?

- Solubility : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. Ethyl acetate (a common ester solvent) has a density of 1.17 g/cm³ and dielectric constant of 6.0, which may guide solvent selection .

- Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH) and monitor via HPLC. emphasizes controlled reaction temperatures (e.g., 403 K) to prevent decomposition during synthesis .

Q. What spectral databases or tools are recommended for verifying the compound’s structure?

- Tools : Utilize the SHELX system (e.g., SHELXL for crystallographic refinement) for X-ray diffraction data analysis . For NMR prediction, employ software like ACD/Labs or MestReNova, cross-referenced with experimental data from .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, and what factors influence regioselectivity?

- Optimization : Use Design of Experiments (DoE) to vary reaction parameters (temperature, catalyst loading, solvent ratio). For example, sodium metabisulfite adducts in DMF improved yields in a related benzimidazole synthesis .

- Regioselectivity : Fluorine’s electron-withdrawing effect directs electrophilic substitution to the 5-position. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How do structural analogs (e.g., Ethyl 2-amino-5-fluorobenzoate) compare in bioactivity, and what computational methods validate these differences?

- Comparative Analysis : Test analogs in enzymatic assays (e.g., kinase inhibition) and correlate with logP values or Hammett constants. lists analogs like Ethyl 2-amino-5-fluorobenzoate (CAS 446-32-2) with 89% structural similarity, enabling SAR studies .

- Computational Validation : Use molecular docking (AutoDock Vina) or MD simulations to assess binding affinities. For example, methyl groups at the 4-position may enhance steric hindrance, reducing target binding .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data for this compound?

- Resolution : Cross-validate using complementary techniques. If X-ray data (via SHELXL ) conflicts with NMR, re-examine sample purity (HPLC) or consider dynamic effects (e.g., rotamers in solution). resolved such issues by repeating synthesis and characterization under inert atmospheres .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.